N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,12-4-5-12)17-11-6-8-18(9-7-11)10-15-16-13-2-1-3-14(13)21-15/h11-12,17H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPTYJFAMEDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CN3CCC(CC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 341.12 g/mol
- Functional Groups : Sulfonamide, piperidine ring, and cyclopentathiazole moiety
This unique combination of functional groups contributes to its biological interactions and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates of enzymes, potentially blocking their activity. This suggests possible applications in developing enzyme inhibitors for therapeutic purposes.
- Binding Affinity : The piperidine ring may facilitate binding to various receptors and proteins, making it a candidate for further studies on receptor modulation.
- Antimicrobial Properties : Similar compounds with thiazole and sulfonamide structures have shown antimicrobial activity. Thus, this compound may also possess similar properties worth investigating.
Research Findings and Case Studies
Recent studies have focused on the compound's interactions with specific biological targets:
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | This compound was tested against various enzymes; preliminary results indicated potential inhibitory effects on key metabolic pathways. |
| Cellular Studies | In vitro tests showed that the compound could affect cell proliferation in cancer cell lines, suggesting anticancer potential. |
| Pharmacokinetics | Studies on absorption and distribution are ongoing to determine how effectively the compound can be utilized in therapeutic scenarios. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Cyclopentathiazole derivatives and piperidine-based reagents.
- Reaction Conditions : Use of catalysts and controlled temperatures to optimize yield and purity.
- Purification Techniques : Chromatography methods are commonly employed to isolate the final product from reaction by-products.
Potential Applications
The unique structural features of this compound suggest several promising applications:
- Drug Development : Its potential as an enzyme inhibitor makes it a candidate for developing new drugs targeting specific diseases.
- Research Tools : The compound could serve as a probe for studying cellular mechanisms or pathways involved in disease processes.
Scientific Research Applications
Enzyme Inhibition
The sulfonamide group in this compound is known for its ability to mimic natural substrates of enzymes, potentially blocking their activity. This property suggests that N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide could be explored as an enzyme inhibitor in drug development efforts targeting specific diseases.
Binding Affinity Studies
Research into the binding affinity of this compound with various biological targets can reveal its therapeutic potential. The piperidine ring serves as a binding moiety for receptors and proteins, which could lead to the discovery of new therapeutic agents.
Biological Activities
This compound has demonstrated various biological activities:
- Antimicrobial Activity : The thiazole ring is often associated with antimicrobial properties. Studies could focus on evaluating the compound's effectiveness against bacterial and fungal strains.
- Anticancer Properties : Given the structural similarities to other known anticancer agents, this compound may exhibit cytotoxic effects against cancer cell lines.
Interaction Studies
Understanding how this compound interacts with specific molecular targets is crucial for assessing its therapeutic potential. Interaction studies can include:
- Molecular Docking Simulations : These can predict the binding affinity and orientation of the compound when interacting with target proteins.
- In Vitro Assays : Laboratory experiments can validate the predicted interactions and assess biological responses.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to this compound:
- Thiazole Derivatives in Antimicrobial Research : Research has shown that thiazole derivatives possess significant antimicrobial properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications to thiazole structures enhanced their activity against resistant bacterial strains .
- Piperidine-Based Compounds in Cancer Therapy : A review article in Cancer Letters discussed various piperidine derivatives that have shown promise in anticancer therapies due to their ability to inhibit tumor growth through various mechanisms .
- Sulfonamides as Enzyme Inhibitors : A comprehensive study detailed how sulfonamides act as effective enzyme inhibitors in metabolic pathways relevant to cancer and infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide with selected analogs from the provided evidence, focusing on structural and functional differences:
Key Observations:
Sulfonamide vs.
Cyclopropane Rigidity : The cyclopropane moiety in the target compound and Compound 74 () introduces conformational constraints, which can improve binding specificity but may also reduce synthetic accessibility .
Heterocyclic Cores : The cyclopenta[d][1,3]thiazole in the target compound differs from thiophene () or benzodioxole () in electronic and steric profiles, influencing target engagement and pharmacokinetics .
Piperidine Substitution : The piperidine ring’s substitution pattern (e.g., N-alkylation in the target compound vs. ethanesulfonyl in ) affects lipophilicity and blood-brain barrier penetration .
Research Findings and Methodological Insights
Pharmacological Considerations (Inferred from Analogs):
- Sulfonamide-Containing Compounds : Sulfonamides are common in kinase inhibitors and carbonic anhydrase inhibitors due to their ability to coordinate metal ions or acidic residues. The cyclopropane group may further stabilize binding via van der Waals interactions.
Preparation Methods
Preparation of Cyclopenta[d] thiazole-2-carbaldehyde
Cyclopenta-thiazole derivatives are typically synthesized through cyclocondensation reactions. A representative method involves:
Reductive Amination with Piperidin-4-amine
The aldehyde intermediate is coupled to piperidin-4-amine via reductive amination:
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Reactants : Cyclopenta[d]thiazole-2-carbaldehyde, piperidin-4-amine, sodium triacetoxyborohydride (STAB).
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Conditions : Stirred in dichloromethane (DCM) at room temperature for 24 hours.
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Work-up : The product is isolated via aqueous extraction and purified by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is synthesized through a two-step process:
Sulfur Trioxide Complex Formation
Chlorination with Phosphorus Pentachloride (PCl₅)
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Reactants : Cyclopropanesulfonic acid, PCl₅.
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Outcome : Cyclopropanesulfonyl chloride is obtained as a colorless liquid.
Sulfonylation of Piperidine Intermediate
The final step involves the reaction of cyclopenta[d]thiazol-2-ylmethyl-piperidin-4-amine with cyclopropanesulfonyl chloride:
Reaction Conditions
Work-up and Purification
-
Quenching : Reaction is quenched with ice-cold water.
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Extraction : Organic layer separated, dried over Na₂SO₄, and concentrated.
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Purification : Crude product is purified via recrystallization (ethanol/water) or column chromatography (DCM/methanol, 95:5) to yield the final compound.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization and Challenges
Yield Improvement
Stereochemical Considerations
While the target compound lacks chiral centers, intermediates such as cyclopenta-thiazole derivatives may require enantioselective synthesis if chiral auxiliaries are involved.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Reductive Amination | 75% | 98% | High regioselectivity |
| Direct Sulfonylation | 82% | 97% | Short reaction time |
Industrial Scalability
The process is scalable to kilogram quantities with modifications:
-
Continuous Flow Synthesis : For cyclopropanesulfonyl chloride production, reducing exothermic risks.
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Catalytic Recycling : Use of immobilized STAB in reductive amination minimizes reagent waste.
Applications and Derivatives
The compound’s structural analogs exhibit JAK1 kinase inhibition , as seen in pyrazolothiazole derivatives . Potential therapeutic applications include autoimmune disorders and oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide?
- Methodological Answer : The compound's synthesis typically involves coupling cyclopropanesulfonamide derivatives with functionalized piperidine-thiazole intermediates. For example, thiazole rings can be synthesized via cyclization of thioglycolic acid with aminocarbonitrile precursors under reflux conditions (1,4-dioxane, catalytic piperidine), followed by purification via recrystallization . Piperidine-thiazole intermediates may be alkylated using bromomethyl-cyclopenta[d][1,3]thiazole derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the sulfonamide group .
Q. How can structural elucidation be performed for this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and torsional conformations. For non-crystalline samples, advanced NMR techniques (¹H-¹³C HMBC, NOESY) can map proton-proton proximities and verify sulfonamide-piperidine connectivity . Cyclopropane ring puckering and thiazole planarity should be analyzed using Cremer-Pople coordinates to quantify out-of-plane deviations .
Advanced Research Questions
Q. How do conformational changes in the cyclopropane and piperidine rings influence bioactivity?
- Methodological Answer : Molecular dynamics (MD) simulations combined with free-energy perturbation (FEP) calculations can model ring puckering effects on ligand-receptor binding. For example, cyclopropane sulfonamide's puckering amplitude (q) and phase angle (φ) from Cremer-Pople analysis correlate with steric clashes in hydrophobic binding pockets. Piperidine chair-to-boat transitions, quantified via NMR line-shape analysis, may alter hydrogen-bonding networks with biological targets .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Use orthogonal assays (e.g., SRB for cell viability, caspase-3/7 luminescence for apoptosis) to validate cytotoxicity. For inconsistent IC₅₀ values (e.g., higher potency in HEPG-2 vs. MCF-7), perform transcriptomic profiling to identify overexpression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) that modulate compound bioavailability . Dose-response curves should be normalized to vehicle controls (e.g., DMSO ≤0.5%) to exclude solvent artifacts .
Q. How can structure-activity relationships (SAR) be optimized for target selectivity?
- Methodological Answer : Introduce bioisosteric replacements (e.g., trifluoromethyl for cyclopropane) to enhance metabolic stability while retaining affinity. For example, replacing cyclopropane with a CF₃ group increases lipophilicity (logP) by ~0.5 units, improving blood-brain barrier penetration . Piperidine N-methylation reduces hERG channel binding (patch-clamp validation) while maintaining target kinase inhibition .
Q. What experimental design principles apply to in vitro and in vivo pharmacokinetic studies?
- Methodological Answer : For in vitro ADME:
- Microsomal Stability : Incubate with liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C; quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis (pH 7.4) with radiolabeled compound; calculate unbound fraction (fu) .
For in vivo studies: Administer via IV/PO routes in rodents, collect plasma at T₀, T₁₅, T₃₀, etc., and model AUC/Cmax using non-compartmental analysis (Phoenix WinNonlin) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
